1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
Description
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde (CAS: 886361-80-4) is an indole-derived compound characterized by a 6-chloro-3-pyridinylmethyl substituent at the indole nitrogen and a formyl (-CHO) group at the 3-position of the indole ring. Its molecular formula is C₁₅H₁₁ClN₂O, with a molecular weight of 270.72 g/mol .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-6-5-11(7-17-15)8-18-9-12(10-19)13-3-1-2-4-14(13)18/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGASNBSYPGOSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloro-3-pyridinecarboxaldehyde and indole.
Formation of Intermediate: The 6-chloro-3-pyridinecarboxaldehyde undergoes a condensation reaction with indole in the presence of a base, such as sodium hydride, to form an intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds related to 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde exhibit potent activity as ligands for nicotinic acetylcholine receptors (nAChRs). A study demonstrated that analogues of this compound can inhibit ^3H-nicotine binding at the rat recombinant alpha4beta2 nAChR, with some derivatives showing IC50 values comparable to nicotine itself . This suggests potential therapeutic applications in neuropharmacology, particularly for conditions like Alzheimer's disease and nicotine addiction.
Insecticide Development
The compound is structurally related to imidacloprid, a widely used neonicotinoid insecticide. Research has shown that its metabolites retain insecticidal properties, making it a candidate for developing new insecticides with lower toxicity profiles. Studies on microbial degradation of imidacloprid highlight the environmental persistence of its metabolites, which can influence pest resistance dynamics .
Pesticide Efficacy and Environmental Impact
As a derivative of imidacloprid, this compound is investigated for its efficacy against various agricultural pests. Its application in crop protection is significant due to its effectiveness against sucking pests such as aphids and whiteflies while exhibiting comparatively lower toxicity to non-target organisms .
Biodegradation Studies
Research into the biodegradation of neonicotinoids has revealed insights into how soil microorganisms can break down these compounds, including their metabolites. Various bacterial strains have been identified as capable of degrading imidacloprid, which is crucial for understanding the environmental impact of pesticide use and developing sustainable agricultural practices .
Case Study 1: Neuropharmacological Research
In a study published in PubMed, researchers synthesized several analogues of this compound to evaluate their potency as nAChR ligands. The findings indicated that specific modifications to the compound's structure could enhance its binding affinity and selectivity towards nAChRs, suggesting pathways for drug development targeting neurodegenerative diseases .
Case Study 2: Environmental Microbiology
A study explored the microbial degradation of imidacloprid in agricultural soils, focusing on the metabolic pathways utilized by bacteria such as Pseudomonas spp. These findings are vital for assessing the long-term ecological effects of using neonicotinoids in agriculture and highlight the potential for bioremediation strategies using native soil bacteria to mitigate pesticide residues .
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole and pyridine rings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-3-carbaldehyde Derivatives with Varying Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde | C₁₅H₁₁ClN₂O | 270.72 | 886361-80-4 | Pyridinylmethyl group (6-Cl), aldehyde |
| 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone | C₁₆H₁₃ClN₂O | 284.75 | 886361-82-6 | Pyridinylmethyl group (6-Cl), ketone |
| 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carbaldehyde | C₁₆H₁₁ClFNO | 287.72 | 525570-33-6 | Chlorophenylmethyl group (3-Cl), aldehyde |
| 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-indole-3-carbaldehyde | C₁₆H₁₁ClFNO | 287.72 | 420814-87-5 | Halogenated benzyl (2-Cl,6-F), aldehyde |
- Substituent Effects :
- The 6-chloro-3-pyridinylmethyl group confers electron-withdrawing properties, enhancing the aldehyde’s susceptibility to nucleophilic attack compared to electron-donating groups like methyl (e.g., 1-methyl-1H-indole-3-carbaldehyde) .
- Halogen Position : Fluorine at the 6-position (CAS 420814-87-5) increases electronegativity and polarity compared to chlorine at the 3-position (CAS 525570-33-6), which may influence solubility and bioactivity .
Comparison with Agrochemical Analogues
Imidacloprid (CAS 138261-41-3), a neonicotinoid insecticide, shares the 6-chloro-3-pyridinylmethyl moiety but differs in its core structure:
- Core Structure : Imidacloprid contains an N-nitro-imidazolidinimine group, critical for binding to nicotinic acetylcholine receptors in insects .
- Reactivity : Unlike this compound, imidacloprid’s nitroimine group undergoes metabolic activation in biological systems, producing metabolites like imidacloprid-urea and guanidine derivatives .
- Applications : While imidacloprid is pesticidal, the aldehyde group in the target compound suggests utility as a synthetic precursor rather than a bioactive agent.
Methyl-Substituted Indole Carbaldehydes
- This simplification may enhance its suitability for crystallographic studies or small-molecule synthesis .
- 3-position) affects conjugation and stability. The 3-carbaldehyde derivatives generally exhibit greater resonance stabilization than 2-carbaldehyde isomers .
Research Findings and Implications
- Synthetic Utility : The pyridinylmethyl group in this compound may facilitate metal coordination or serve as a directing group in cross-coupling reactions, unlike simpler benzyl-substituted analogs .
- Environmental Behavior : While imidacloprid’s metabolites show variable soil sorption (Freundlich Kf = 1.2–4.7) , the environmental fate of the target compound remains unstudied. Its aldehyde group could lead to hydrolysis or oxidation under environmental conditions.
- Biological Activity : Fluorinated analogs (e.g., CAS 420814-87-5) may exhibit enhanced bioavailability due to increased lipophilicity, a trait exploited in drug design .
Biological Activity
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde, with the chemical formula C₁₅H₁₁ClN₂O and a molecular weight of 270.72 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The compound can be synthesized through various methods, including the reaction of indole derivatives with pyridine-based reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays indicate IC50 values ranging from 2.43 to 14.65 μM, demonstrating a selective inhibition compared to non-cancerous cell lines .
- Mechanism of Action : The compound is believed to act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells. Studies have shown that it enhances caspase-3 activity, indicating its role in apoptosis induction .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Inhibition Studies : In vitro tests have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest potent antibacterial activity .
- Biofilm Formation : The compound significantly reduces biofilm formation in pathogenic bacteria, indicating its potential as an antibiofilm agent .
Case Studies
Several case studies have documented the biological activities of similar indole-based compounds, emphasizing their therapeutic potential:
- Indole Derivatives in Cancer Therapy : A study investigated the effects of indole-containing metal complexes on HCT-116 colon cancer cells, revealing enhanced cytotoxicity compared to standard treatments like cisplatin .
- Antimicrobial Efficacy : Research into pyridine derivatives has shown that modifications can lead to improved antimicrobial activity, with some compounds exhibiting MIC values as low as 0.0039 mg/mL against resistant bacterial strains .
Data Summary
| Activity | Cell Line / Pathogen | IC50 / MIC Value | Notes |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 μM | Selective for cancer cells |
| Cytotoxicity | HepG2 | 4.98 - 14.65 μM | Significant apoptosis induction |
| Antimicrobial | Staphylococcus aureus | MIC < 0.25 μg/mL | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | MIC < 0.25 μg/mL | Synergistic effects with standard antibiotics |
Q & A
Q. What are the optimized synthetic routes for 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde, and how can purity be ensured?
Methodological Answer: The synthesis typically involves formylation at the indole C3 position using the Vilsmeier-Haack reaction. For example, analogous compounds like 3-Chloro-1-methyl-1H-indole-2-carbaldehyde are synthesized via POCl₃ and DMF under controlled conditions (50°C, 3 hours), followed by neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate) . To ensure purity, advanced techniques such as HPLC or recrystallization in non-polar solvents are recommended. Reaction optimization should focus on stoichiometric ratios (e.g., 1.1 eq POCl₃) and inert atmospheres to prevent side reactions .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions on the indole and pyridine rings. X-ray crystallography, as demonstrated for structurally similar compounds, provides precise bond angles and crystallographic data . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the aldehyde (C=O stretch at ~1680 cm⁻¹). For hygroscopic intermediates, rapid analysis under anhydrous conditions is advised .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound given limited direct data?
Methodological Answer: Structure-activity relationship (SAR) studies using analogs (e.g., 6-chloro-1H-indole-3-carbaldehyde derivatives) can infer potential bioactivity. For example, indole derivatives often exhibit antimicrobial or anticancer properties via interactions with enzyme active sites. Researchers should employ in vitro assays (e.g., kinase inhibition or bacterial growth assays) and computational docking to predict binding affinities. Cross-referencing with PubChem data on related compounds can guide hypothesis generation .
Q. What reaction mechanisms explain the compound’s reactivity in functionalization reactions?
Methodological Answer: The aldehyde group serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), while the chloro-pyridinyl moiety enables cross-coupling (e.g., Suzuki-Miyaura). The Vilsmeier-Haack mechanism (POCl₃/DMF) is critical for formylation, involving a reactive chloroiminium intermediate. Kinetic studies under varying temperatures (e.g., 25–70°C) can elucidate rate-determining steps .
Q. What analytical challenges arise in handling this compound, and how are they mitigated?
Methodological Answer: Challenges include hygroscopicity, light sensitivity, and thermal instability. Solutions include:
Q. How do structural analogs address contradictions in reported bioactivity data?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity). Researchers should:
- Compare analogs (e.g., 6-iodo or 5-methyl indole derivatives) in standardized assays.
- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Control for metabolic interference via liver microsome stability tests .
Q. What strategies enable regioselective functionalization of the indole ring?
Methodological Answer: Directed ortho-metalation (DoM) using directing groups (e.g., methyl or chloro substituents) can achieve regioselectivity. For C5 or C7 modifications, Pd-catalyzed C–H activation with ligands like BrettPhos is effective. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Q. How can computational chemistry predict the compound’s interactions in material science applications?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior, relevant for optoelectronic materials. Molecular dynamics simulations model adsorption on surfaces (e.g., silica or graphene), guided by X-ray crystallographic data for packing arrangements .
Q. What protocols resolve low yields in multi-step syntheses?
Methodological Answer:
- Optimize intermediates: For example, protect the aldehyde group as an acetal during pyridinylmethylation.
- Use flow chemistry: Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., POCl₃ reactions).
- Monitor via inline IR spectroscopy to detect side products early .
Q. How can researchers explore this compound’s role in heterocyclic cascade reactions?
Methodological Answer: The aldehyde and chloro-pyridinyl groups enable cyclocondensations (e.g., with hydrazines to form pyrazole derivatives). Reaction screening under microwave irradiation accelerates optimization. Mechanistic studies (e.g., trapping intermediates with TEMPO) validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
